molecular formula C6H8BNO4 B11914875 5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid

5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid

Cat. No.: B11914875
M. Wt: 168.95 g/mol
InChI Key: MBBQSFNMAITXKM-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid is a specialized boronic acid ester that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Its molecular structure incorporates two highly functional groups: a boronic acid, which enables cross-coupling reactions, and a methyl ester, which provides a handle for further functionalization. The unprotected 1H-pyrrole nitrogen offers additional opportunities for coordination or derivatization, making this compound a valuable scaffold for constructing more complex molecules. The primary research application of this compound is in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. In this widely used transformation, the boronic acid functional group couples with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is essential for synthesizing biaryl systems and conjugated organic materials. The methyl ester group on the pyrrole ring is stable under typical cross-coupling conditions, allowing for sequential synthetic strategies where the core structure is first assembled via Suzuki coupling, followed by hydrolysis of the ester to a carboxylic acid or other transformations. Researchers value this compound for the synthesis of pharmaceutical intermediates, organic electronic materials, and novel heterocyclic compounds. The pyrrole core is a privileged structure in medicinal chemistry, found in many biologically active molecules. When handling this reagent, researchers should use standard safety practices for boronic acids, including working in a well-ventilated area and wearing appropriate personal protective equipment. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please inquire for current pricing, availability, and custom synthesis options.

Properties

Molecular Formula

C6H8BNO4

Molecular Weight

168.95 g/mol

IUPAC Name

(5-methoxycarbonyl-1H-pyrrol-3-yl)boronic acid

InChI

InChI=1S/C6H8BNO4/c1-12-6(9)5-2-4(3-8-5)7(10)11/h2-3,8,10-11H,1H3

InChI Key

MBBQSFNMAITXKM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CNC(=C1)C(=O)OC)(O)O

Origin of Product

United States

Preparation Methods

Step 1: Halogenation of Pyrrole Precursor

A pyrrole derivative bearing a methoxycarbonyl group at position 5 is halogenated at position 3. Common halogenating agents include NBS\text{NBS} (N-bromosuccinimide) or Br2\text{Br}_2.

Example Protocol

  • Substrate : 5-Methoxycarbonyl-1H-pyrrole

  • Reagents : NBS\text{NBS} (1.1 equiv), AIBN\text{AIBN} (catalytic), CCl4\text{CCl}_4, reflux, 12 h.

  • Outcome : 3-Bromo-5-methoxycarbonyl-1H-pyrrole (yield: 65–75%).

Step 2: Miyaura Borylation

The halogenated intermediate undergoes cross-coupling with a diboron reagent (e.g., bis(pinacolato)diboron) under palladium catalysis.

Example Protocol

  • Substrate : 3-Bromo-5-methoxycarbonyl-1H-pyrrole

  • Catalyst : Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 (5 mol%)

  • Base : KOAc\text{KOAc} (3 equiv)

  • Solvent : 1,4-Dioxane, 80°C, 24 h

  • Outcome : 5-Methoxycarbonyl-1H-pyrrol-3-ylboronic acid (yield: 60–70%).

Key Challenges :

  • Competing protodeboronation requires inert conditions.

  • Regioselectivity depends on steric and electronic effects of the methoxycarbonyl group.

Directed ortho-Metalation (DoM)

The methoxycarbonyl group directs lithiation to the 3-position, enabling boronic acid installation.

Step 1: Lithiation and Quenching with Borate

  • Substrate : 5-Methoxycarbonyl-1H-pyrrole

  • Base : LDA\text{LDA} (2.0 equiv), THF\text{THF}, –78°C

  • Electrophile : B(OMe)3\text{B(OMe)}_3, followed by acidic workup

  • Outcome : 5-Methoxycarbonyl-1H-pyrrol-3-ylboronic acid (yield: 50–55%).

Advantages :

  • Avoids halogenation steps.

  • Compatible with sensitive functional groups.

Limitations :

  • Low yields due to competing side reactions.

Protection/Deprotection Strategy for N-H Pyrroles

To prevent side reactions at the pyrrole nitrogen, a tosyl-protected intermediate is synthesized first, followed by deprotection.

Step 1: Tosyl Protection

  • Substrate : 5-Methoxycarbonyl-1H-pyrrole

  • Reagent : TsCl\text{TsCl} (1.2 equiv), Et3N\text{Et}_3\text{N}, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C to RT

  • Outcome : 5-Methoxycarbonyl-1-tosyl-1H-pyrrole (yield: 85–90%).

Step 2: Boronic Acid Installation

Miyaura borylation is performed on the protected intermediate (e.g., 3-bromo-5-methoxycarbonyl-1-tosyl-1H-pyrrole), followed by deprotection.

Deprotection Protocol :

  • Reagent : Mg(OMe)2\text{Mg(OMe)}_2, MeOH\text{MeOH}, reflux, 6 h

  • Outcome : 5-Methoxycarbonyl-1H-pyrrol-3-ylboronic acid (yield: 70–75%).

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Halogenation/Borylation60–70High regioselectivity, scalableRequires halogenation step
Directed Metalation50–55No pre-functionalization neededLow yield, sensitive conditions
Protection/Deprotection70–75Avoids N-H reactivityAdditional steps for protection

Critical Reaction Parameters

  • Catalyst Selection : Palladium complexes (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) outperform nickel in Miyaura borylation.

  • Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance boronic acid stability.

  • Temperature : Borylation proceeds optimally at 80–100°C; higher temperatures risk decomposition .

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Key findings include:

Reaction Conditions and Catalysts

Catalyst SystemBaseSolventTemperatureYield (%)Source
Pd(OAc)₂/PCy₃·HBF₄K₂CO₃THF65–120°C67–98
Ni(acac)₂/Cs₂CO₃1,4-Dioxane80°C60–82
  • Example reaction: Coupling with aryl halides produces biaryl derivatives. The methoxycarbonyl group remains intact under these conditions .

  • Nickel catalysts show moderate efficiency compared to palladium systems .

Oxidation Reactions

The boronic acid moiety undergoes oxidation to form phenolic derivatives:

Oxidizing Agents and Outcomes

OxidantSolvent SystemReaction TimeProductYield (%)Source
Oxone® (KHSO₅)H₂O/THF30 min5-(Methoxycarbonyl)pyrrol-3-ol98
NaBO₃·4H₂OH₂O2 hBorate esterQuant.
  • Oxone® achieves near-quantitative conversion at room temperature .

  • Sodium perborate forms stable borate intermediates but requires longer reaction times .

Nucleophilic Additions

The compound reacts with electrophiles in transition metal-catalyzed processes:

Key Substrates and Results

SubstrateCatalystConditionsProduct ClassYield (%)Source
5-MethoxyisoxazoleNi(acac)₂80°C, 10 hAlkenylpyrrole derivatives60–90
Aryl iodidesPdCl₂100°C, DMFHeterobiaryl compounds72–85
  • Nickel-mediated reactions with isoxazoles proceed efficiently in 1,4-dioxane .

  • Electron-deficient aryl halides show faster reactivity .

Functional Group Transformations

The methoxycarbonyl group undergoes hydrolysis under controlled conditions:

Hydrolysis Pathways

ReagentConditionsProductYield (%)Source
NaOH (2 M)THF/H₂O, 60°C5-Carboxy-1H-pyrrol-3-ylboronic acid89
HCl (6 M)Reflux, 12 hPartial decomposition45
  • Alkaline hydrolysis preserves the boronic acid group, enabling further functionalization .

Stability and Side Reactions

  • Protodeboronation : Observed under strongly acidic conditions (pH < 2), leading to pyrrole derivatives .

  • Air Sensitivity : Prolonged exposure to moisture/air causes partial oxidation to boroxines .

Mechanistic Insights

  • Suzuki-Miyaura Coupling : Follows a standard catalytic cycle involving oxidative addition, transmetallation, and reductive elimination .

  • Oxidation : Proceeds via electrophilic attack of the oxidizing agent on the boron atom, forming a tetrahedral intermediate .

Scientific Research Applications

Organic Synthesis

5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid plays a significant role in several organic synthesis reactions:

  • Suzuki-Miyaura Coupling : This compound is utilized as a reagent in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. The boronic acid group allows for the coupling of aryl and vinyl halides with boronic acids to create biaryl compounds, widely used in pharmaceuticals and agrochemicals.
  • Petasis Reaction : It can also participate in the Petasis reaction, facilitating the synthesis of amines and their derivatives. This reaction is valuable for generating complex molecules from simple starting materials.
Reaction TypeDescription
Suzuki-Miyaura CouplingForms carbon-carbon bonds between aryl halides and boronic acids.
Petasis ReactionSynthesizes amines from aldehydes, amines, and boronic acids.

Material Science

In material science, this compound is explored for its potential in synthesizing advanced materials and polymers with tailored properties. Its ability to form stable complexes through the boron atom can lead to innovative materials with specific functionalities.

Drug Development

The boronic acid functionality of this compound allows it to interact with biological molecules, making it a candidate for drug development:

  • Inhibition of Kinases : Research indicates that derivatives of boronic acids can selectively inhibit kinases such as CLK1 and ROCK, which are implicated in various diseases including cancer. This suggests that this compound could be further investigated for its therapeutic potential against such targets.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Kinase Inhibition : One study demonstrated that derivatives of boronic acids could effectively inhibit specific kinases involved in cancer progression, suggesting a pathway for developing targeted therapies using compounds like this compound.
  • Material Synthesis : Another research effort focused on utilizing this compound in creating novel polymeric materials with enhanced properties through controlled polymerization techniques.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s reactivity is largely influenced by the electronic properties of the pyrrole ring and the boronic acid group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(methoxycarbonyl)-1H-pyrrol-3-ylboronic acid can be contextualized by comparing it to analogous boronic acids and heterocyclic derivatives. Below is a detailed analysis:

Structural and Functional Analogues

Compound Name Heterocycle Substituents CAS Number Molecular Formula Key Properties/Applications References
This compound Pyrrole -B(OH)₂ at C3, -CO₂Me at C5 N/A* C₆H₆BNO₄† Suzuki coupling, drug intermediates
5-(Methoxycarbonyl)thiophene-3-boronic acid Thiophene -B(OH)₂ at C3, -CO₂Me at C5 957062-52-1 C₆H₅BO₄S Enhanced electron-deficient character
(5-Methyl-1H-pyrazol-3-yl)boronic acid Pyrazole -B(OH)₂ at C3, -CH₃ at C5 1163248-54-1 C₄H₇BN₂O₂ Reduced steric hindrance
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid Pyrazole -CO₂H at C3, -CO₂Me at C5, -CH₃ at N1 117860-56-7 C₇H₈N₂O₄ Carboxylic acid functionality for conjugation

*The free boronic acid is inferred from its pinacol ester (CAS 942070-38-4).
†Calculated based on structural analogs.

Key Comparative Insights

Heterocycle Influence: Pyrrole vs. Thiophene: The pyrrole ring (in the target compound) is more electron-rich than thiophene due to nitrogen’s lone pairs, enhancing nucleophilicity. In contrast, the thiophene analog (CAS 957062-52-1) exhibits greater electron deficiency, favoring electrophilic substitutions . Pyrrole vs. The absence of a methoxycarbonyl group in this compound reduces its electron-withdrawing effects, limiting cross-coupling efficiency compared to the target compound .

Substituent Effects :

  • The methoxycarbonyl group (-CO₂Me) in the target compound stabilizes the boronic acid via resonance, improving its stability in aqueous conditions. This contrasts with the pyrazole derivative (CAS 117860-56-7), where a carboxylic acid (-CO₂H) group introduces pH-dependent solubility and reactivity .
  • Boronic Acid vs. Pinacol Ester : The pinacol ester (CAS 942070-38-4) offers enhanced shelf stability and reduced protodeboronation but requires deprotection for coupling reactions, adding synthetic steps .

Synthetic Utility :

  • The target compound’s boronic acid group enables efficient Suzuki-Miyaura couplings with aryl halides, a feature shared with the thiophene analog. However, the pyrrole core provides a distinct π-system for conjugation in materials science applications, unlike pyrazole-based analogs .
  • The pyrazole carboxylic acid derivative (CAS 117860-56-7) is more suited for amide bond formation or metal-organic frameworks (MOFs) due to its -CO₂H group, highlighting divergent applications .

Biological Activity

5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H10BNO3
Molecular Weight: 181.98 g/mol
IUPAC Name: this compound

The compound features a pyrrole ring substituted with a methoxycarbonyl group and a boronic acid moiety, which is significant for its reactivity and interaction with biological targets.

The biological activity of boronic acids, including this compound, primarily stems from their ability to form reversible covalent bonds with diols and other nucleophiles. This property enables them to interact with various biomolecules, including enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition: Boronic acids can inhibit proteases and other enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways, impacting cell growth and survival.
  • Anticancer Activity: Some studies suggest that boronic acids may induce apoptosis in cancer cells by disrupting signaling pathways involved in cell proliferation.

Anticancer Properties

Research indicates that compounds containing boron, such as this compound, exhibit significant anticancer activity. A study highlighted the compound's potential as an inhibitor of specific kinases involved in cancer progression. For instance, it was found to inhibit CLK (CDC2-like kinase) and ROCK (Rho-associated protein kinase) activities, which are crucial for cell cycle regulation and migration in cancer cells .

Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. The presence of the boron atom enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against various bacterial strains.

Case Studies and Research Findings

  • Inhibition of Kinases:
    • A study demonstrated that derivatives of boronic acids could selectively inhibit CLK1 and ROCK kinases. The findings suggested that modifications in the chemical structure could significantly enhance selectivity and potency against these targets .
  • Anticancer Efficacy:
    • In vitro assays showed that this compound exhibited cytotoxic effects on several cancer cell lines, including renal cancer and leukemia models. The mechanism was attributed to the compound's ability to disrupt key signaling pathways essential for cancer cell survival .
  • Antimicrobial Testing:
    • Preliminary studies indicated that this compound displayed antimicrobial activity against Gram-positive bacteria, suggesting its potential application in treating bacterial infections.

Comparative Analysis

CompoundBiological ActivityKey Findings
This compoundAnticancer, AntimicrobialInhibits CLK1/ROCK; cytotoxic to cancer cells
Boron-containing pyrazoloquinolineAnticancerDual inhibition of CLK/ROCK; potent against renal cancer
Simple Boronic AcidsLimited activityGenerally less effective without structural modifications

Q & A

Q. What are the key synthetic strategies for preparing 5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functionalization of pyrrole derivatives. A common approach is the Miyaura borylation reaction, where a halogenated pyrrole precursor (e.g., 5-(methoxycarbonyl)-3-bromo-1H-pyrrole) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Reaction optimization includes:
  • Temperature : 80–100°C in anhydrous dioxane or THF.
  • Catalyst loading : 2–5 mol% to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to achieve >95% purity .
    Contradictions in yield (e.g., 40–70% reported in similar boronic acids) may arise from steric hindrance from the methoxycarbonyl group, requiring iterative solvent screening (DMF vs. THF) .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : A multi-technique approach is recommended:
  • ¹H/¹³C NMR : Key signals include the pyrrole NH proton (δ 10.2–12.0 ppm, broad) and the methoxycarbonyl group (δ 3.8–3.9 ppm for OCH₃; δ 165–170 ppm for carbonyl carbon).
  • FT-IR : Stretching vibrations at ~1730 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (N-H).
  • HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with mobile phases like 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>97%) and detect boronic acid dimerization byproducts .

Advanced Research Questions

Q. What are the challenges in utilizing this compound in Suzuki-Miyaura cross-coupling reactions, and how can they be mitigated?

  • Methodological Answer : The electron-withdrawing methoxycarbonyl group reduces the nucleophilicity of the boronic acid, slowing transmetallation. Strategies include:
  • Catalyst optimization : Use Pd(PPh₃)₄ with K₂CO₃ in DME/H₂O (3:1) at 70°C to enhance reactivity .
  • Protecting group strategies : Temporarily protect the pyrrole NH with Boc groups to prevent coordination with palladium, followed by deprotection post-coupling (TFA/CH₂Cl₂) .
    Contradictory reports on coupling efficiency (e.g., aryl chlorides vs. bromides) suggest substrate-dependent optimization .

Q. How does pH and solvent stability impact the shelf life of this boronic acid, and what storage conditions are optimal?

  • Methodological Answer : Boronic acids are prone to protodeboronation and dimerization. Stability studies indicate:
  • pH sensitivity : Degrades rapidly in aqueous solutions at pH > 8.0. Store in anhydrous THF or DMF under inert gas (Ar/N₂) .
  • Temperature : Long-term storage at 0–6°C reduces decomposition (<5% over 6 months vs. 20% at 25°C) .
  • Analytical validation : Monitor via ¹¹B NMR (δ 28–32 ppm for boronic acid; shifts upon degradation) .

Q. What computational methods are used to predict the reactivity of this compound in heterocyclic synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron density distribution, identifying reactive sites:
  • Fukui indices : Highlight the boron atom (f⁺ = 0.15) and pyrrole C2 position (f⁻ = 0.12) as electrophilic/nucleophilic hotspots.
  • Solvent effects : PCM models simulate THF vs. DMSO environments, showing improved solubility in DMSO but slower reaction kinetics .

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